4-[(Methylamino)methyl]pyridine-2-sulfonamide
Description
4-[(Methylamino)methyl]pyridine-2-sulfonamide is a sulfonamide derivative featuring a pyridine core substituted with a methylamino-methyl group at the 4-position and a sulfonamide group at the 2-position. Sulfonamide derivatives are widely studied for their antimicrobial, anticancer, and enzyme-inhibitory properties . The pyridine ring enhances metabolic stability, while the sulfonamide group facilitates hydrogen bonding with biological targets, such as carbonic anhydrases or bacterial dihydropteroate synthases . Recent studies highlight its synthesis via condensation reactions involving pyridine-2-sulfonyl chloride intermediates and methylamine derivatives, with structural confirmation through X-ray crystallography and Hirshfeld surface analysis .
Properties
Molecular Formula |
C7H11N3O2S |
|---|---|
Molecular Weight |
201.25 g/mol |
IUPAC Name |
4-(methylaminomethyl)pyridine-2-sulfonamide |
InChI |
InChI=1S/C7H11N3O2S/c1-9-5-6-2-3-10-7(4-6)13(8,11)12/h2-4,9H,5H2,1H3,(H2,8,11,12) |
InChI Key |
XSGJSMDQWRIBCF-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=NC=C1)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Methylamino)methyl]pyridine-2-sulfonamide typically involves the reaction of 4-(methylamino)pyridine with sulfonamide derivatives under controlled conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and may require catalysts to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(Methylamino)methyl]pyridine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
4-[(Methylamino)methyl]pyridine-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-[(Methylamino)methyl]pyridine-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section provides a comparative analysis of 4-[(Methylamino)methyl]pyridine-2-sulfonamide with three structurally related compounds, focusing on synthesis, physicochemical properties, and biological activities.
Structural and Functional Group Comparisons
Key Observations :
- Pyridine vs. Pyrimidine: Pyridine-based compounds (e.g., this compound) exhibit greater metabolic stability compared to pyrimidine derivatives (e.g., Compound 9) due to reduced ring strain and electron-deficient character .
- Sulfonamide vs. Thiol : The sulfonamide group in the target compound enhances water solubility and target binding affinity compared to thiol-containing analogs like 4-methylpyridine-2-thiol, which are prone to oxidation and dimerization .
Key Observations :
- The target compound’s synthesis benefits from well-established sulfonamide coupling protocols but requires rigorous drying conditions to avoid hygroscopic intermediates .
- Compound 9’s lower yield is attributed to competitive side reactions during reflux, highlighting the need for optimized catalytic conditions .
Biological Activity
4-[(Methylamino)methyl]pyridine-2-sulfonamide is a sulfonamide compound notable for its biological activity, particularly in medicinal chemistry. This compound features a pyridine ring with a methylamino group and a sulfonamide functional group, which contribute to its solubility and reactivity. Its structure allows for significant interactions with biological targets, making it a subject of interest in drug development.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features
- Molecular Formula : C₈H₁₀N₂O₂S
- Molecular Weight : 186.24 g/mol
- Functional Groups : Sulfonamide, Methylamino
The primary mechanism of action for sulfonamides, including this compound, involves the inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. By inhibiting this enzyme, sulfonamides prevent bacterial growth and proliferation. The compound's ability to form hydrogen bonds enhances its interaction with target enzymes, influencing its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Its efficacy is attributed to its structural similarity to other known sulfonamides, which have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 3.91 μM |
| Escherichia coli | 7.81 μM |
| Pseudomonas aeruginosa | 15.63 μM |
Case Studies and Research Findings
-
Study on Antibacterial Activity :
A study conducted by researchers evaluated the antibacterial properties of various sulfonamide derivatives, including this compound. The compound showed promising results against methicillin-resistant Staphylococcus aureus (MRSA) with significant bactericidal effects at low concentrations . -
In Vitro Studies :
In vitro assays demonstrated that this compound effectively inhibited bacterial growth in several strains, outperforming some traditional antibiotics in specific cases. The study highlighted the potential for developing new therapeutic agents based on this compound's structure . -
Structure–Activity Relationship (SAR) :
Research into the SAR of related compounds revealed that modifications to the methylamine and sulfonamide groups could enhance antimicrobial activity and reduce toxicity. This approach is essential for optimizing drug candidates derived from this compound .
Comparative Analysis with Similar Compounds
Table 2: Comparison of Similar Compounds
| Compound Name | CAS Number | Similarity Index | Key Features |
|---|---|---|---|
| 5-Methyl-2-pyridinesulfonamide | 65938-77-4 | 0.92 | Contains a methyl group at position 5 |
| N,N-Diethylpyridine-2-sulfonamide | 314250-03-8 | 0.73 | Diethyl substitution; altered pharmacological profile |
| Pyridine-2-sulfonamide | 63636-89-5 | 0.92 | Basic structure without additional substitutions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
